

Application Notes and Protocols for TP-238 in Cell Culture

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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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Introduction

TP-238 is a chemical probe that functions as a potent inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It exhibits a higher affinity for CECR2 over BPTF.[2] Both CECR2 and BPTF are key components of chromatin remodeling complexes, which play a crucial role in the regulation of gene expression. The inhibition of these bromodomains by **TP-238** can modulate the binding of BPTF to chromatin, thereby affecting downstream signaling pathways, such as those regulated by Myc.[2][3][4] These application notes provide detailed protocols for the use of **TP-238** in cell culture experiments, including cell viability assays and analysis of its mechanism of action.

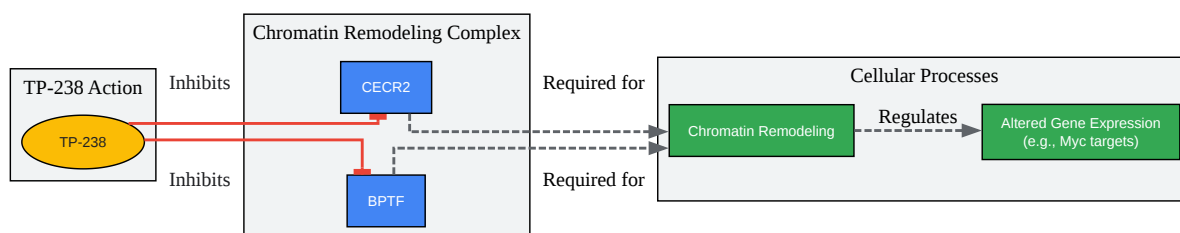
Quantitative Data Summary

The following table summarizes the reported potency of **TP-238** against its primary targets.

Target	Assay Type	Value (nM)	Cell Line	Reference
CECR2	Biochemical IC50	10 - 30	N/A	
BPTF	Biochemical IC50	100 - 350	N/A	
CECR2	NanoBRET EC50	620 ± 60	HEK293T	[3][4]

Mechanism of Action

TP-238 is a small molecule inhibitor that targets the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for anchoring chromatin-modifying complexes to specific regions of the genome. By competitively binding to the bromodomains of CECR2 and BPTF, **TP-238** prevents their interaction with acetylated histones. This disrupts the recruitment and function of the associated chromatin remodeling complexes, such as the Nucleosome Remodeling Factor (NURF) complex of which BPTF is a part.[2] The ultimate consequence is an alteration in chromatin structure and the transcription of target genes, including those involved in cell proliferation and survival.



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Mechanism of action of **TP-238**.

Experimental Protocols

For optimal results in cellular assays, it is recommended to use a concentration of **TP-238** not exceeding 2 μ M.

Cell Culture and Treatment

This protocol provides a general guideline for the treatment of adherent mammalian cells with **TP-238**. Specific parameters such as cell seeding density and incubation times should be optimized for the cell line of interest.

Materials:

- Mammalian cell line of interest (e.g., HEK293T)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **TP-238**
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
- Hemocytometer or automated cell counter

Procedure:

- Cell Seeding:
 - Grow cells to 70-80% confluency in a T-75 flask.
 - Wash the cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin with complete medium and centrifuge the cell suspension.

- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Preparation of **TP-238** Stock Solution:
 - Prepare a high-concentration stock solution of **TP-238** (e.g., 10 mM) in sterile DMSO.
 - Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Treatment of Cells:
 - On the day of the experiment, thaw an aliquot of the **TP-238** stock solution.
 - Prepare serial dilutions of **TP-238** in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically $\leq 0.1\%$).
 - Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
 - Carefully remove the medium from the wells containing the adhered cells and replace it with the medium containing the different concentrations of **TP-238** or the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (Resazurin-Based)

This protocol describes a dose-response experiment to determine the effect of **TP-238** on cell viability using a resazurin-based assay.

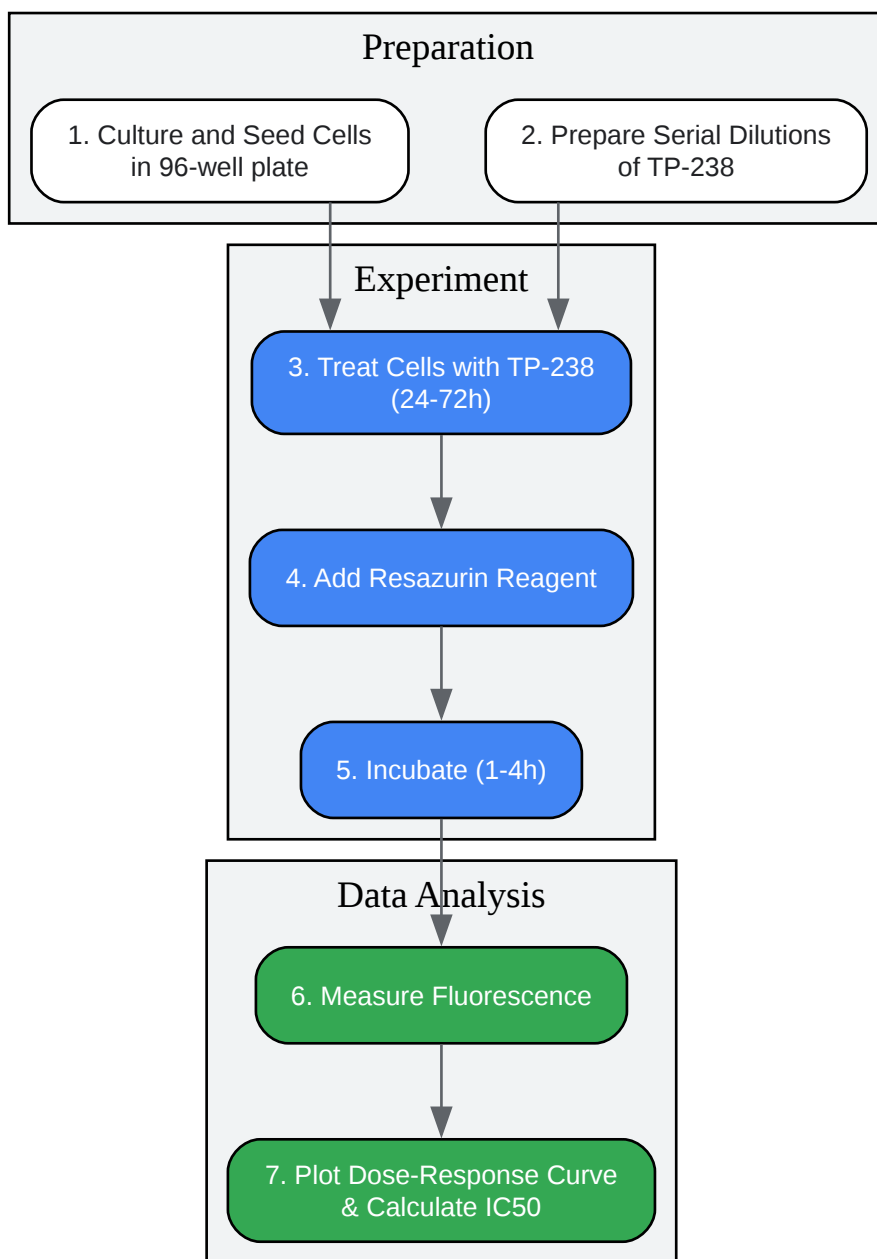
Materials:

- Cells treated with **TP-238** in a 96-well plate (from the previous protocol)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

- Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

- Reagent Preparation:
 - Prepare the resazurin solution and protect it from light.
- Assay Performance:
 - After the desired treatment period with **TP-238**, add a volume of the resazurin solution to each well equal to 10% of the culture volume (e.g., 10 μ L for a 100 μ L culture volume).
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.
 - Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the average fluorescence of the "no-cell" control wells from all other wells.
 - Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells.
 - Plot the percentage of cell viability against the logarithm of the **TP-238** concentration to generate a dose-response curve.
 - Calculate the IC50 value using a suitable non-linear regression model.



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